molecular formula C13H13N3O2 B14141134 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea CAS No. 260405-01-4

1-(2-Methoxyphenyl)-3-pyridin-3-ylurea

Cat. No.: B14141134
CAS No.: 260405-01-4
M. Wt: 243.26 g/mol
InChI Key: GXPNSFDRGMRUJM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-pyridin-3-ylurea is an organic compound that features a methoxyphenyl group and a pyridinyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea typically involves the reaction of 2-methoxyaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-pyridin-3-ylurea.

    Reduction: Formation of 2-methoxyaniline and pyridine-3-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-pyridin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of a pyridinyl group.

    Urapidil: Contains a similar methoxyphenyl group and is used as an antihypertensive agent.

    2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used as a reagent in organic synthesis.

Uniqueness

1-(2-Methoxyphenyl)-3-pyridin-3-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

260405-01-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-pyridin-3-ylurea

InChI

InChI=1S/C13H13N3O2/c1-18-12-7-3-2-6-11(12)16-13(17)15-10-5-4-8-14-9-10/h2-9H,1H3,(H2,15,16,17)

InChI Key

GXPNSFDRGMRUJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CN=CC=C2

solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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